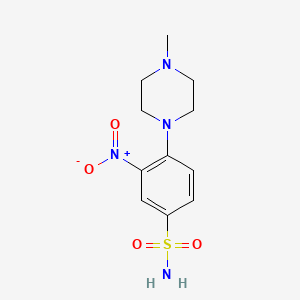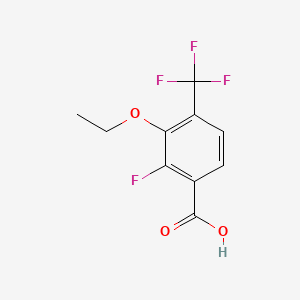![molecular formula C12H21NO4 B13897776 Methyl 2-[tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetate](/img/structure/B13897776.png)
Methyl 2-[tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetate is a chemical compound with the molecular formula C12H21NO4. It is a derivative of cyclopropyl acetate and contains a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetate typically involves the reaction of cyclopropyl acetate with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The resulting intermediate is then treated with methylamine to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or thiols.
Aplicaciones Científicas De Investigación
Methyl 2-[tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Methyl 2-[tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetate involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can interact with enzymes or receptors, modulating their activity. The cyclopropyl group provides rigidity to the molecule, influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-[(tert-butoxycarbonyl)(methyl)amino]acetate
- 2-[(tert-Butoxycarbonyl)(methyl)amino]benzoic acid
- Boc-Dap-OH (tert-butoxycarbonyl-protected amino acid)
Uniqueness
Methyl 2-[tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of molecular rigidity on biological activity and chemical reactivity.
Propiedades
Fórmula molecular |
C12H21NO4 |
|---|---|
Peso molecular |
243.30 g/mol |
Nombre IUPAC |
methyl 2-cyclopropyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13(4)9(8-6-7-8)10(14)16-5/h8-9H,6-7H2,1-5H3 |
Clave InChI |
FATUIGBPEDBQNT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)C(C1CC1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


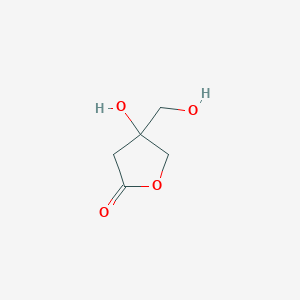
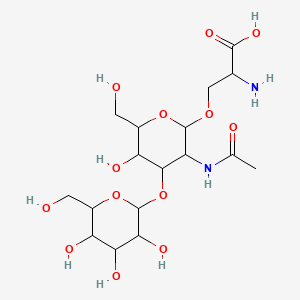
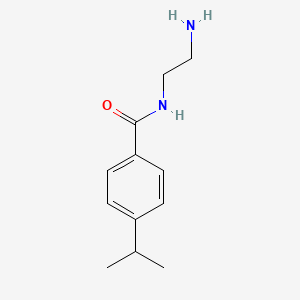
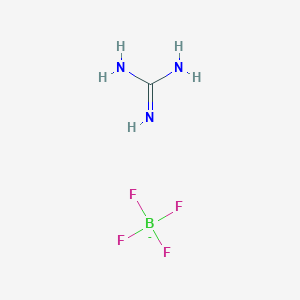
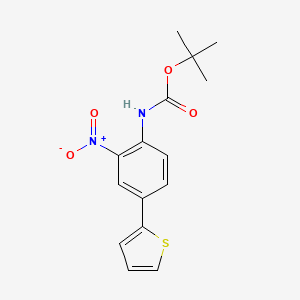
![Bromo[(2,6-pyridinediyl)bis(3-methyl-1-imidazolyl-2-ylidene)]nickel Bromide](/img/structure/B13897731.png)
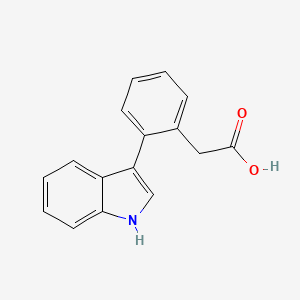
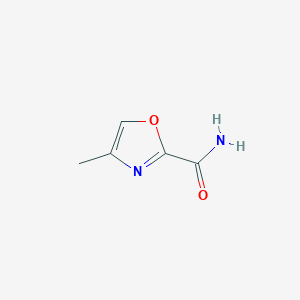
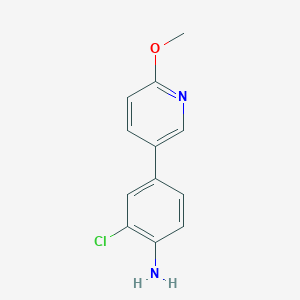
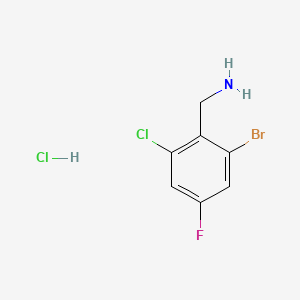
![(S)-1-((R)-1-Acryloylpiperidin-3-YL)-4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine 1-oxide](/img/structure/B13897742.png)
![3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-pyridinecarboxamide](/img/structure/B13897752.png)
